2-[(2,3-Dichlorophenyl)methyl]oxirane
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Overview
Description
2-[(2,3-Dichlorophenyl)methyl]oxirane is an organic compound with the molecular formula C₉H₈Cl₂O. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a dichlorophenyl group attached to the oxirane ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichlorophenyl)methyl]oxirane typically involves the reaction of 2,3-dichlorobenzyl chloride with an epoxidizing agent. One common method is the use of a base such as sodium hydroxide in the presence of a phase transfer catalyst to facilitate the formation of the oxirane ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dichlorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Functionalized Products: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-[(2,3-Dichlorophenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dichlorophenyl)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3-Dichlorophenoxy)methyl]oxirane
- 2-[(3,5-Dichlorophenyl)methyl]oxirane
Uniqueness
2-[(2,3-Dichlorophenyl)methyl]oxirane is unique due to the presence of the dichlorophenyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other oxiranes and valuable in specialized applications.
Properties
Molecular Formula |
C9H8Cl2O |
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Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8Cl2O/c10-8-3-1-2-6(9(8)11)4-7-5-12-7/h1-3,7H,4-5H2 |
InChI Key |
PTIINFFHPIWBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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